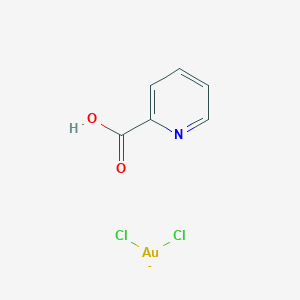

Dichloro(2-pyridinecarboxylato)gold

説明

Significance of Gold(III) Complexes as Precatalysts in Modern Organic Synthesis

Gold(III) complexes are increasingly recognized as versatile and potent precatalysts for a growing number of synthetic transformations in modern organic chemistry. acs.org Their higher stability compared to many gold(I) complexes and the diversity of ligands that can coordinate to the Au(III) center contribute to their varied applications. shu.ac.uk Historically, the development of gold catalysis focused heavily on gold(I) species; however, the unique reactivity of gold(III) has opened new avenues for complex molecular synthesis. researchgate.netresearchgate.net

The utility of gold(III) complexes is expanding beyond simple salts, with a growing interest in well-defined complexes stabilized by polydentate ligands. researchgate.netsonar.ch These ligands can be tailored to control the catalyst's stability, activity, and selectivity. rsc.org For instance, the use of P,N-chelating ligands has enabled the generation of catalytically active gold(III) complexes that avoid common issues like ligand oxidation. acs.org Gold(III) catalysts have proven effective in a range of synthetically useful transformations, including intramolecular alkoxycyclization of 1,6-enynes and styrene (B11656) cyclopropanation. acs.orgresearchgate.net

Historical Trajectory and Evolution of Pyridine-Carboxylato Gold Coordination Compounds

The chemistry of gold complexes with pyridine-based ligands has a rich history, with early work focusing on the synthesis and structural characterization of various adducts. rsc.orgcsic.es Pyridine-based ligands are exceptionally versatile due to their electronic properties and their ability to form stable complexes with metal ions. csic.esnih.gov The coordination chemistry of gold(III) with 2-substituted pyridine (B92270) ligands, in particular, has been a subject of study, leading to the characterization of numerous complexes. researchgate.net

The evolution in this area has moved from simple adducts to more complex, functionalized ligand systems designed for specific purposes. For example, research has explored the reactions of tetrachloroaurate(III) salts with various pyridine-carboxamide ligands, leading to the formation of bidentate complexes. researchgate.net The synthesis of cobalt(II) complexes with picolinic acid (2-pyridinecarboxylic acid) has also been investigated, highlighting the versatility of this ligand scaffold. unair.ac.id More recent efforts have focused on creating chiral N,N,O-tridentate Au(III) complexes derived from substituted pyridines, which have shown high catalytic activity. researchgate.net This progression demonstrates a trend towards rational design of pyridine-based gold complexes with tailored reactivity for applications in catalysis and materials science. nih.gov

Positioning of Dichloro(2-pyridinecarboxylato)gold within Contemporary Catalytic Research

This compound holds a specific and relevant position in modern catalytic research. It serves as an effective catalyst in various organic transformations. One notable application is its use in the annulation reaction between anthranils and ynamides to produce diverse formylindoles with high atom economy and good to excellent yields. rsc.org

A significant advancement in its application is the development of a heterogenized version of the catalyst. Researchers have successfully immobilized a derivative of this compound(III) onto mesoporous MCM-41 silica (B1680970). rsc.org This immobilized complex, [MCM-41-PicAuCl₂], demonstrates the practical advantages of the parent compound in a more sustainable format. The key benefit of this approach is the ease of catalyst recovery through simple filtration, allowing it to be recycled multiple times without a discernible loss of catalytic efficiency. rsc.org This research highlights the compound's potential not just as a homogeneous catalyst but also as a precursor to robust, recyclable catalytic systems, which is a major focus in contemporary green chemistry and industrial process development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88215-41-2 | sigmaaldrich.comchemblink.com |

| Molecular Formula | C₆H₄NAuCl₂O₂ | sigmaaldrich.com |

| Molecular Weight | 389.97 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 175-176 °C | sigmaaldrich.comscientificlabs.co.uk |

| InChI Key | PKAWSKSRAJXTIH-UHFFFAOYSA-K | sigmaaldrich.comscientificlabs.co.uk |

Table 2: Catalytic Performance of MCM-41-Immobilized this compound(III) in Annulation of Anthranil and an Ynamide

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5 | 1,2-Dichloroethane | 80 | 12 | 92 | rsc.org |

| 2 (Recycle 1) | 5 | 1,2-Dichloroethane | 80 | 12 | 92 | rsc.org |

| 3 (Recycle 3) | 5 | 1,2-Dichloroethane | 80 | 12 | 91 | rsc.org |

| 4 (Recycle 5) | 5 | 1,2-Dichloroethane | 80 | 12 | 90 | rsc.org |

| 5 (Recycle 7) | 5 | 1,2-Dichloroethane | 80 | 12 | 90 | rsc.org |

Note: The table summarizes data for the annulation of 2-methylanthranil with N-phenyl-N-(p-tolyl)ethynamine as reported in the source. rsc.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

dichlorogold(1-);pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Au.2ClH/c8-6(9)5-3-1-2-4-7-5;;;/h1-4H,(H,8,9);;2*1H/q;+1;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBOYOOITIMPKQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.Cl[Au-]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5AuCl2NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746275 | |

| Record name | dichlorogold(1-);pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88215-41-2 | |

| Record name | dichlorogold(1-);pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2-pyridinecarboxylato)gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Dichloro 2 Pyridinecarboxylato Gold

Established Synthetic Pathways for Dichloro(2-pyridinecarboxylato)gold

The primary and most established method for the synthesis of this compound(III) involves the direct reaction of a gold(III) salt with 2-pyridinecarboxylic acid, also known as picolinic acid. The common gold(III) precursor for this reaction is tetrachloroauric(III) acid (H[AuCl₄]) or its corresponding salts, such as sodium tetrachloroaurate(III) (Na[AuCl₄]). researchgate.netrsc.org

The fundamental reaction proceeds via the substitution of two chloride ligands from the [AuCl₄]⁻ complex by the bidentate 2-pyridinecarboxylate ligand, which coordinates to the gold center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. This chelation results in a stable, square-planar gold(III) complex.

A general representation of the synthesis is as follows: H[AuCl₄] + C₆H₅NO₂ → [Au(C₆H₄NO₂)Cl₂] + 2HCl

While specific reaction conditions can be optimized, the synthesis is typically carried out in a suitable solvent, such as water or an aqueous/organic mixture, to facilitate the dissolution of the reactants. The reaction can often proceed at room temperature, although gentle heating may be employed to ensure complete reaction. researchgate.net The final product, this compound, is typically a solid that can be isolated by filtration and purified by recrystallization.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| Tetrachloroauric(III) acid (H[AuCl₄]) | 2-Pyridinecarboxylic acid | This compound(III) | Ligand Substitution |

| Sodium tetrachloroaurate(III) (Na[AuCl₄]) | 2-Pyridinecarboxylic acid | This compound(III) | Ligand Substitution |

Strategies for Ligand Modification and Precursor Derivatization

The versatility of the this compound(III) scaffold allows for systematic modifications to tune its electronic and steric properties. These modifications can be broadly categorized into two strategies: functionalization of the pyridinecarboxylate ligand and derivatization of the gold precursor.

Ligand Modification:

The 2-pyridinecarboxylate ligand offers multiple sites for functionalization. Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can significantly alter the electron density at the gold center, thereby influencing the complex's reactivity and catalytic activity. For instance, the synthesis of a hydroxylated analogue, dichloro(3-hydroxypyridine-2-carboxylato)gold(III), has been reported as a precursor for heterogenized catalysts. researchgate.net This suggests that functional groups can be incorporated onto the pyridine backbone to facilitate further reactions or to modulate the electronic properties of the complex.

Furthermore, the carboxylate group itself can be a point of modification, although this is less common for this specific complex. Esterification or amidation of the carboxylic acid prior to complexation would lead to different coordination modes and potentially alter the stability and solubility of the resulting gold(III) complex.

Precursor Derivatization:

While tetrachloroauric acid is the most common precursor, the use of other gold(III) starting materials can provide alternative synthetic routes. For example, starting with a different set of ancillary ligands on the gold(III) center could lead to the formation of related, yet distinct, final products. However, for the direct synthesis of this compound, tetrachloroauric acid or its simple salts remain the most straightforward and widely utilized precursors.

| Modification Strategy | Point of Derivatization | Potential Effect | Example |

| Ligand Modification | Pyridine Ring | Altered electronic properties, introduction of functional handles | Dichloro(3-hydroxypyridine-2-carboxylato)gold(III) |

| Ligand Modification | Carboxylate Group | Modified coordination, altered solubility and stability | Ester or amide derivatives of 2-pyridinecarboxylic acid |

| Precursor Derivatization | Gold(III) Starting Material | Alternative synthetic pathways, different ancillary ligands | Use of other gold(III) salts with different counter-ions |

Preparation of Heterogenized this compound Systems

The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, offers significant advantages, including ease of catalyst separation, potential for recycling, and improved stability. This compound(III) and its derivatives have been successfully heterogenized on various supports, notably mesoporous silica (B1680970).

A prominent example is the immobilization of a this compound(III) complex onto MCM-41, a mesoporous silica material. The synthetic strategy involves first preparing a functionalized analogue of the complex, specifically dichloro(3-hydroxypyridine-2-carboxylato)gold(III). The hydroxyl group on the pyridine ligand serves as a reactive handle. This complex is then reacted with an isocyanate-functionalized silane (B1218182) coupling agent, such as triethoxy(3-isocyanatopropyl)silane. The resulting product is subsequently grafted onto the surface of the MCM-41 support. researchgate.net

This method results in a robust heterogeneous catalyst where the active gold complex is covalently bound to the silica surface, minimizing leaching and allowing for repeated use in catalytic reactions. researchgate.net The porous nature of MCM-41 provides a high surface area, ensuring good accessibility of the reactants to the catalytic sites.

General strategies for the heterogenization of gold complexes also include impregnation and deposition on various polymeric supports. rsc.org These methods often involve the adsorption or entrapment of the pre-synthesized complex onto the support material. The choice of support and immobilization technique depends on the specific application and the desired properties of the final catalytic system.

| Support Material | Immobilization Method | Precursor Complex | Key Feature |

| MCM-41 (Mesoporous Silica) | Covalent Grafting | Dichloro(3-hydroxypyridine-2-carboxylato)gold(III) | High stability, recyclability, and minimal leaching. researchgate.net |

| Polymers | Impregnation/Deposition | This compound(III) | Versatility of support materials. rsc.org |

Coordination Chemistry and Catalyst Design Principles for Dichloro 2 Pyridinecarboxylato Gold

Analysis of the Coordination Environment and Speciation of Gold(III) in Dichloro(2-pyridinecarboxylato)gold

The coordination environment of the gold(III) ion in this compound is a critical determinant of its reactivity. In its typical state, the complex features a gold(III) center, which possesses a d8 electron configuration. This configuration predisposes the complex to a square planar geometry, a common arrangement for gold(III) compounds that maximizes ligand field stabilization energy. nih.gov

The speciation of this compound in solution can be influenced by factors such as the solvent system and the presence of other coordinating species. While the neutral complex is the predominant species under many conditions, ligand exchange reactions can occur, potentially leading to the formation of different gold(III) species. The stability of the Au-N and Au-O bonds with the picolinate (B1231196) ligand generally ensures the integrity of the chelated structure during catalytic processes. researchgate.net

The formal charge distribution within the complex shows the gold atom with a +3 oxidation state, balanced by the two chloride anions and the anionic charge of the deprotonated carboxylate group of the ligand. researchgate.net This electronic arrangement contributes to the electrophilicity of the gold center, a key feature in its catalytic activation of various substrates.

Investigation of Ligand Electronic and Steric Effects on Catalytic Performance

The catalytic performance of this compound is intricately governed by the electronic and steric properties of the 2-pyridinecarboxylate ligand. These properties influence the reactivity of the gold center and the accessibility of substrates to the catalytic site.

Electronic Effects:

The 2-pyridinecarboxylate ligand possesses both a π-acceptor pyridine (B92270) ring and a σ-donating carboxylate group. The electron-withdrawing nature of the pyridine ring can enhance the Lewis acidity of the gold(III) center, making it more effective in activating π-systems such as alkynes and alkenes for nucleophilic attack. frontiersin.org This enhanced electrophilicity is a cornerstone of gold-catalyzed reactions, including cycloisomerizations and addition reactions. monash.edunih.govrsc.org The carboxylate group, being a strong σ-donor, helps to stabilize the high oxidation state of the gold(III) center. The interplay between the electron-donating and electron-withdrawing characteristics of the ligand fine-tunes the electronic properties of the gold catalyst for optimal reactivity.

Steric Effects:

The relatively planar and rigid structure of the 2-pyridinecarboxylate ligand imposes certain steric constraints around the gold center. This can influence the regioselectivity and stereoselectivity of catalytic reactions by directing the approach of the substrate. The defined steric environment can favor specific reaction pathways, leading to the formation of desired products with high selectivity. For instance, in intramolecular reactions, the steric bulk of the ligand can influence the conformation of the substrate-catalyst intermediate, thereby controlling the stereochemical outcome of the cyclization. nih.gov

While specific studies detailing the systematic variation of substituents on the 2-pyridinecarboxylate ligand in this particular complex are limited, general principles of ligand effects in gold catalysis suggest that modifications to the ligand backbone would provide a powerful tool for tuning the catalyst's performance. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring would directly modulate the electronic properties of the gold center, while the incorporation of bulky substituents could be used to create specific chiral environments for asymmetric catalysis.

Heterogenization Architectures and Support Interactions

To overcome the challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, this compound can be heterogenized by immobilizing it onto various solid supports. The choice of support and the method of immobilization are crucial as they can significantly impact the catalyst's activity, selectivity, and stability.

Carbon-based materials are attractive supports due to their high surface area, mechanical stability, and tunable surface chemistry.

Carbon Nanotubes (CNTs): The high aspect ratio and excellent electronic properties of CNTs make them a promising support for gold catalysts. This compound can be immobilized on CNTs through non-covalent interactions, such as π-π stacking between the pyridine ring of the ligand and the graphitic surface of the nanotubes. Alternatively, covalent attachment can be achieved by functionalizing the CNTs with groups that can react with the gold complex or the ligand. The electronic interaction between the gold complex and the CNT support can influence the catalytic activity.

Carbon Xerogels: These materials offer a high degree of porosity and a large surface area, providing ample sites for catalyst immobilization. The interconnected porous network can enhance mass transport of reactants and products, potentially leading to improved catalytic performance.

Activated Carbon: As a low-cost and readily available material with a high surface area, activated carbon is a practical choice for a catalyst support. The surface of activated carbon can be modified to introduce functional groups that facilitate the anchoring of the gold complex.

Mesoporous silica (B1680970) materials like SBA-15 and MCM-41 are characterized by their ordered pore structures, high surface areas, and tunable pore diameters, making them excellent supports for creating well-defined and isolated active sites.

SBA-15: This material possesses a hexagonal arrangement of uniform mesopores. The surface of SBA-15 is rich in silanol (B1196071) groups, which can be functionalized with organic linkers to covalently anchor the this compound complex. This method of immobilization can prevent leaching of the catalyst and allows for its reuse over multiple reaction cycles. researchgate.netdntb.gov.uamdpi.comresearchgate.net

MCM-41: Similar to SBA-15, MCM-41 has a regular array of hexagonal mesopores. A notable study has detailed the synthesis of an MCM-41-immobilized dichloro(pyridine-2-carboxylato)gold(III) complex. rsc.org The process involved the reaction of a modified gold complex with a functionalized MCM-41 support. The resulting heterogeneous catalyst demonstrated high efficiency and recyclability in the annulation reaction of anthranils and ynamides, affording formylindoles in good to excellent yields. The catalyst could be recovered by simple filtration and reused multiple times without a significant loss in its catalytic efficiency, highlighting the stability imparted by the mesoporous silica support. rsc.org

The following table summarizes the key features of these mesoporous silica supports:

| Support Material | Key Features | Advantages for Heterogenization |

| SBA-15 | Hexagonal pore structure, high surface area, thick pore walls | High thermal and mechanical stability, tunable pore size, easy surface functionalization. researchgate.netdntb.gov.ua |

| MCM-41 | Hexagonal arrangement of mesopores, high surface area | Uniform pore size distribution, allows for controlled immobilization of catalysts. rsc.org |

Functionalization of the support surface is a common strategy to tailor these interactions. For instance, in silica-based supports, the silanol groups can be reacted with organosilanes to introduce various functional groups. The choice of the functional group can affect the dispersion of the gold complex and its electronic environment. For example, anchoring the gold complex through a linker can alter the electron density at the metal center, thereby modulating its catalytic activity.

The hydrophobicity or hydrophilicity of the support surface can also impact the catalyst's performance, particularly in reactions involving substrates with different polarities. A support with a surface chemistry that is compatible with the reaction medium can enhance the concentration of reactants near the active sites, leading to higher reaction rates.

Furthermore, the strength of the interaction between the support and the gold complex is crucial for catalyst stability. Strong covalent linkages can effectively prevent the leaching of the active species into the reaction medium, allowing for the catalyst to be recycled multiple times without a significant loss of activity. The study on the MCM-41-immobilized this compound(III) complex demonstrated excellent recyclability, which is a direct consequence of the stable anchoring of the gold complex onto the functionalized silica support. rsc.org

Mechanistic Elucidation of Dichloro 2 Pyridinecarboxylato Gold Catalyzed Transformations

Postulated Catalytic Cycles and Reaction Intermediates

The catalytic cycle for transformations involving Dichloro(2-pyridinecarboxylato)gold, often denoted as [AuCl₂(Pic)], is thought to commence with the activation of a substrate's π-system. In the case of the synthesis of 1H-isochromenes from ortho-alkynylbenzaldehydes, the gold(III) center acts as a potent π-acid. organic-chemistry.org

A plausible catalytic cycle can be postulated as follows:

Ligand Exchange/Coordination: The cycle may initiate with the coordination of the alkyne moiety of the ortho-alkynylbenzaldehyde to the gold(III) center. This could involve the displacement of a chloride ligand.

Alkyne Activation & Cyclization: The coordination activates the alkyne towards nucleophilic attack. The proximate aldehyde's carbonyl oxygen then attacks the activated alkyne in a 6-endo-dig cyclization, a regioselectivity favored by this catalyst. organic-chemistry.org This step forms a vinyl-gold intermediate.

Intermediate Transformation: The initial cyclized product can undergo further reactions. In the domino process described, a Hantzsch ester acts as a hydride source, reducing an intermediate species. organic-chemistry.org

Protodeauration/Catalyst Regeneration: The cycle concludes with the release of the final product and regeneration of the active gold catalyst. This step is often a protodeauration, where a proton cleaves the carbon-gold bond.

Kinetic studies on the displacement of the pyridine-2-carboxylate ligand by chloride ions indicate that the complex can undergo ring-opening at the Au-N bond, which could be a relevant process in the catalytic environment, potentially influencing the nature of the active catalytic species. rsc.org

Exploration of Gold-Carbenoid and Gold-Carbocation Mechanistic Pathways

In many gold-catalyzed transformations of alkynes, the formation of gold carbene or carbenoid intermediates is a key mechanistic feature. nih.gov These highly electrophilic species are characterized by a gold-carbon double bond, though they often exhibit significant carbocationic character due to weak π-back-donation from gold. nih.govrsc.org

For reactions catalyzed by this compound, the activation of an alkyne can lead to an intermediate with significant positive charge buildup on the alkyne carbons. This gold-stabilized carbocation is highly susceptible to nucleophilic attack. The distinction between a true gold carbene and a gold-stabilized vinyl cation is often subtle, with the reality being a resonance hybrid of the two. rsc.org The reactivity of these intermediates drives the formation of new carbon-carbon or carbon-heteroatom bonds. While stable gold(I) carbenoids have been synthesized and characterized, the intermediates in catalytic cycles are typically transient and studied through computational methods and the analysis of resulting products. nih.gov

Analysis of Electron Transfer Phenomena and Redox Processes

While many gold-catalyzed reactions proceed with the metal maintaining its oxidation state (typically Au(I) or Au(III)), redox cycles involving Au(I)/Au(III) are increasingly recognized as a viable mechanistic pathway. nih.gov Given that this compound is a Au(III) complex, its catalytic cycle could involve a reductive elimination step to form a Au(I) species, which then participates in the main catalytic turnover before being re-oxidized to Au(III).

The high reduction potential of the Au(III)/Au(I) couple makes oxidative addition to Au(I) challenging but not impossible. nih.gov Conversely, a Au(III) precatalyst like [AuCl₂(Pic)] can initiate catalysis directly or be reduced in situ to a more common Au(I) active species. The domino cycloisomerization/reduction reaction it catalyzes, which uses a hydride source, strongly suggests that redox events are occurring within the catalytic cycle. organic-chemistry.org The gold center could facilitate the transfer of electrons from the Hantzsch ester to the organic substrate. DFT calculations on similar systems have shown that a gold(I) catalyst can be oxidized to a gold(III) state by certain reagents, facilitating subsequent bond formation. mdpi.com

Stereochemical and Regiochemical Control in Catalytic Reactions

A significant advantage of this compound is its ability to exert high levels of control over reaction selectivity. In the synthesis of 1H-isochromenes, the catalyst demonstrates excellent chemo- and regioselectivity. organic-chemistry.org

Regioselectivity: The reaction exclusively yields the product of 6-endo-dig cyclization, with no formation of the 5-exo-dig product. This control is attributed to the electronic properties and steric environment imposed by the gold catalyst and its ligands, which preferentially stabilize the transition state leading to the six-membered ring.

Stereoselectivity: In other gold-catalyzed reactions, particularly those involving chiral ligands, high levels of enantioselectivity can be achieved. While the picolinate (B1231196) ligand in the title compound is achiral, the principles of stereocontrol remain relevant. The diastereoselectivity in certain gold-catalyzed C-H insertion reactions has been found to be dependent on the steric bulk of the ancillary ligands on the gold center. pku.edu.cn

The table below summarizes the catalytic performance of this compound in a selected transformation.

Interactive Table: Catalytic Performance of this compound

| Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| Domino Cycloisomerization/Reduction | ortho-Alkynylbenzaldehydes | 1H-Isochromenes | Chemo- and regioselective (6-endo-dig) | organic-chemistry.org |

| Annulation | Anthranils and Ynamides | 6- or 5-Formylindoles | Good to excellent yields | rsc.org |

Hammett Studies and Electronic Effects in Reaction Kinetics

Hammett studies are a powerful tool for probing the electronic demands of a reaction's rate-determining step. By analyzing the correlation between the reaction rate and the electronic properties of substituents on an aromatic ring (quantified by the Hammett parameter, σ), one can infer the nature of charge development in the transition state. A positive ρ value from a Hammett plot indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge (or decrease in positive charge) at the substituted position in the transition state. Conversely, a negative ρ value implies a buildup of positive charge.

While specific Hammett studies for this compound-catalyzed reactions are not prominently reported in the literature, such analyses are common in the broader field of gold catalysis. For instance, in a gold-catalyzed decarboxylative cross-coupling, a Hammett study established that the iodoarene component is involved in the turnover-limiting step. nsf.gov A hypothetical Hammett study on the [AuCl₂(Pic)]-catalyzed cyclization of substituted ortho-alkynylbenzaldehydes could provide significant insight.

Interactive Table: Hypothetical Hammett Study Data

| Substituent (X) on Benzaldehyde Ring | Hammett Parameter (σ) | Hypothetical Relative Rate (k_rel) | Log(k_rel/k_H) |

|---|---|---|---|

| OMe | -0.27 | 0.5 | -0.30 |

| Me | -0.17 | 0.7 | -0.15 |

| H | 0.00 | 1.0 | 0.00 |

| Cl | 0.23 | 1.8 | 0.26 |

| NO₂ | 0.78 | 5.2 | 0.72 |

A plot of Log(k_rel/k_H) versus σ for this hypothetical data would yield a positive slope (ρ > 0). This would suggest that the nucleophilic attack of the carbonyl oxygen onto the alkyne is a key part of the rate-determining step, a process favored by electron-withdrawing groups that increase the electrophilicity of the alkyne.

Diverse Catalytic Applications of Dichloro 2 Pyridinecarboxylato Gold in Organic Synthesis

Gold-Catalyzed Cyclization and Alkynyl Activation Reactions

Gold catalysts are renowned for their ability to activate carbon-carbon triple bonds (alkynes), rendering them susceptible to nucleophilic attack. This reactivity forms the basis for a multitude of synthetic strategies, including the formation of cyclic structures.

Intramolecular Cyclization Cascades

Dichloro(2-pyridinecarboxylato)gold and other gold catalysts have proven instrumental in mediating intramolecular cyclization cascades, a process that allows for the rapid assembly of complex polycyclic frameworks. nih.govresearchgate.net These reactions often proceed through the formation of a key intermediate, such as a β-aryl gold-carbene species, which is generated via a gold-promoted cyclization of a diazo-yne compound. nih.govresearchgate.net This reactive intermediate can then undergo further reactions, like a [4+2]-cycloaddition with an external alkene, to construct intricate molecular architectures in high yields and under mild conditions. nih.govresearchgate.net

A notable example involves the gold-catalyzed reaction of alkyne-containing diazo compounds with alkenes. nih.gov Mechanistic investigations suggest that the reaction proceeds through a 6-endo-dig diazo-yne cyclization to form a β-aryl gold-carbene. nih.govresearchgate.net This intermediate then acts as a four-carbon synthon in a subsequent stepwise [4+2]-cycloaddition, leading to a variety of polycarbocyclic frameworks. nih.govresearchgate.net These products can be further transformed into complex polycyclic aromatic hydrocarbons through mild oxidation. nih.gov

Intermolecular Cyclization Strategies

In addition to intramolecular processes, gold catalysts facilitate intermolecular cyclization reactions. A prominent example is the gold-catalyzed synthesis of α-pyrones from propiolic acids and terminal alkynes. The reaction is believed to proceed through the initial formation of a vinyl propiolate intermediate, resulting from the Markovnikov addition of the propiolic acid to the alkyne, catalyzed by a [Au(PPh₃)]⁺ cation. mdpi.com This intermediate then undergoes a 6-endo cyclization to form a cyclic oxocarbenium species, which, after a deprotonation/protodemetalation sequence, yields the final α-pyrone product. mdpi.com

General Alkynyl Activation in Organic Transformations

The ability of gold catalysts to act as π-acids is fundamental to their broad utility in activating alkynes for various organic transformations. soci.org By binding to the carbon-carbon triple bond, the gold catalyst withdraws electron density, making the alkyne electrophilic and susceptible to attack by nucleophiles. soci.org This principle underpins a wide array of reactions, including the addition of heteroatoms (like oxygen, nitrogen, and sulfur) and carbon-hydrogen bonds across the alkyne. mdpi.comsoci.org This activation is often achieved with excellent chemoselectivity and under mild reaction conditions, frequently at room temperature. soci.org

Hydrocarboxylation Reactions Mediated by this compound

The direct functionalization of alkanes represents a significant challenge in organic chemistry. This compound has shown promise in catalyzing the hydrocarboxylation of cycloalkanes, a reaction that introduces a carboxylic acid group into the saturated hydrocarbon.

Hydrocarboxylation of Cycloalkanes (e.g., Cyclohexane (B81311) Hydrocarboxylation)

The commercial gold(III) complex, this compound, has been successfully employed as a catalyst for the hydrocarboxylation of cyclohexane to produce cyclohexanecarboxylic acid. researchgate.net When anchored on functionalized carbon materials, this catalyst demonstrates notable activity. researchgate.net The reaction is typically performed in the presence of carbon monoxide, water, and a peroxodisulfate initiator at approximately 50°C. researchgate.net

In a specific study, the catalyst was supported on various carbon materials, including carbon nanotubes, carbon xerogel, and activated carbon, each with different surface modifications. researchgate.net The highest yield of cyclohexanecarboxylic acid, reaching up to 78% with a selectivity of 99%, was achieved using the catalyst supported on oxidized carbon nanotubes subsequently treated with sodium hydroxide (B78521) (1@CNT-ox-Na). researchgate.net This supported catalyst also exhibited good stability, being recyclable for up to four cycles with only a minor decrease in yield observed in the fifth cycle, and no detectable leaching of gold into the reaction solution. researchgate.net

Scope and Limitations in Diverse Cycloalkane Substrates

While the hydrocarboxylation of cyclohexane proved efficient, the application of this catalytic system to other cycloalkanes, such as cyclopentane, cycloheptane, and cyclooctane, resulted in considerably lower yields of the corresponding carboxylic acids. researchgate.net This difference in reactivity is attributed to the varying stabilities of the cycloalkyl radical intermediates formed during the reaction. researchgate.net

The following table summarizes the yields obtained for the hydrocarboxylation of different cycloalkanes under the optimized conditions found for cyclohexane.

| Cycloalkane | Carboxylic Acid Product | Yield (%) |

| Cyclohexane | Cyclohexanecarboxylic acid | up to 78 researchgate.net |

| Cyclopentane | Cyclopentanecarboxylic acid | Lower researchgate.net |

| Cycloheptane | Cycloheptanecarboxylic acid | Lower researchgate.net |

| Cyclooctane | Cyclooctanecarboxylic acid | Lower researchgate.net |

Oxidation Reactions Catalyzed by this compound

This compound(III) has proven to be an effective catalyst for a variety of oxidation reactions, demonstrating its utility in the formation of valuable oxygenated organic compounds.

A significant advancement in C-H activation is the direct oxidation of light alkanes into more valuable chemicals. This compound(III), designated as complex 4 in relevant studies, has been successfully employed as a catalyst for the single-pot, selective oxidation of ethane (B1197151) to acetic acid. mdpi.comresearchgate.netmdpi.com This transformation is noteworthy as it provides a more direct and potentially economical route to a key industrial chemical compared to traditional methods. researchgate.netmdpi.com

The reaction is typically performed in a water/acetonitrile (B52724) solvent system using potassium peroxodisulfate (K₂S₂O₈) as the oxidant. mdpi.comresearchgate.net In homogeneous catalysis, this compound(III) demonstrated significant activity and complete selectivity, with acetic acid being the sole product detected. mdpi.comresearchgate.net Compared to other commercial gold(I) and gold(III) complexes tested under identical conditions, it was among the most effective. The catalyst has also been successfully heterogenized by supporting it on various functionalized carbon materials, such as activated carbon (AC) and multi-walled carbon nanotubes (CNT), which facilitates catalyst recovery, a crucial aspect for industrial applications. mdpi.com

| Catalyst System | Oxidant | Solvent | Temperature | Time | Yield of Acetic Acid | Reference |

|---|---|---|---|---|---|---|

| This compound(III) (Homogeneous) | K₂S₂O₈ | Water/Acetonitrile | 80 °C | 20 h | ~21% | mdpi.com |

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Research indicates that this compound(III) is active in catalysing the oxidation of alcohols. researchgate.net While detailed substrate scope and yield data for this specific complex are part of broader studies on alkane and alcohol oxidation by various gold catalysts, its efficacy has been noted. researchgate.net These catalytic systems are often explored for their potential to use greener oxidants and operate under milder conditions compared to classical stoichiometric reagents. bohrium.com The functionalization of the pyridine-2-carboxylate ligand itself can play a role in the catalytic activity of related metal complexes in oxidation reactions. researchgate.netmdpi.com

This compound ([AuCl₂(Pic)]) is a highly stable and widely employed gold(III) precatalyst for various cyclization reactions that proceed through alkyne activation. researchgate.netresearchgate.net It effectively catalyzes domino reactions and oxidative cyclizations to produce complex heterocyclic frameworks.

One notable application is in the synthesis of 1H-isochromenes from ortho-alkynylbenzaldehydes. The [AuCl₂(Pic)]-catalyzed reaction proceeds via a domino cycloisomerization/reduction pathway under mild conditions, demonstrating high chemo- and regioselectivity for the 6-endo cyclization. organic-chemistry.org

Furthermore, the complex catalyzes the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) N-oxides and alkynes. researchgate.net This transformation involves an oxidative cyclization where the gold catalyst is proposed to activate the terminal alkyne, leading to a highly reactive α-oxo gold carbene intermediate. This intermediate is then trapped by the 2-aminopyridine to forge the final heterocyclic product. researchgate.net This method is valued for its mild conditions, which are suitable for substrates bearing sensitive functional groups. researchgate.net

| Reaction Type | Starting Materials | Product Type | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Domino Cycloisomerization/Reduction | ortho-Alkynylbenzaldehydes, Hantzsch ester | 1H-Isochromenes | [AuCl₂(Pic)] | Versatile, efficient, chemo- and regioselective 6-endo cyclization. | organic-chemistry.org |

| Oxidative Cyclization | Alkynes, 2-Aminopyridine N-oxides | Imidazo[1,2-a]pyridines | [AuCl₂(Pic)] | Mild, atom-economical, proceeds via α-oxo gold carbene intermediate. | researchgate.net |

A key area of gold catalysis involves the generation of reactive gold carbene intermediates from non-diazo precursors. This compound has been utilized in oxygen transfer reactions to heteroatom-substituted alkynes to generate α-oxo gold carbenes. bham.ac.ukcore.ac.uk These intermediates can then engage in a variety of subsequent transformations.

For instance, the complex has been used in the oxidation of ynamides (alkynes substituted with a nitrogen atom) using an external oxidant. core.ac.uk This process generates an α-oxo gold carbene that can undergo subsequent reactions like 1,2-C-H insertion. Similarly, research on oxygen transfer to ynol ethers (alkynes substituted with an oxygen atom) has employed this compound as the catalyst. bham.ac.uk In one specific example, an oxygen transfer reaction involving an ynol ether was carried out at 90 °C using 5 mol% of the catalyst, affording the product in a 45% yield. bham.ac.uk These methods provide a valuable, diazo-free route to access the reactivity of α-oxo carbenes. bham.ac.uk

| Substrate Type | Key Intermediate | Catalyst | Conditions (Example) | Yield (Example) | Reference |

|---|---|---|---|---|---|

| Ynol ether | α-Oxo gold carbene | This compound | 5 mol% catalyst, 90 °C, 8 h | 45% | bham.ac.uk |

| Ynamide | α-Oxo gold carbene | This compound | 70 °C | N/A | core.ac.uk |

Polymerization Reactions Initiated by this compound

Beyond small molecule synthesis, gold catalysts are finding applications in polymerization. The ability of gold to generate carbene intermediates from various precursors is central to these developments.

Homogeneous gold catalysis has emerged as a powerful method for cyclopropanation reactions, noted for its mild conditions and high efficiency. rsc.org This reactivity can be extended to polymerization. Research has specifically identified this compound(III) as a catalyst in polymerization reactions based on carbene polycyclopropanation. researchgate.net

This type of polymerization involves the generation of a gold carbene intermediate which then repeatedly reacts with monomers containing double bonds to form a polymer with multiple cyclopropane (B1198618) rings along its backbone. Gold-catalyzed cyclopropanations can proceed from various carbene precursors, including enynes and propargyl esters, allowing for the rapid construction of complex polycyclic skeletons. rsc.orgntnu.edu The reactions involving cyclopropyl (B3062369) gold carbene-like intermediates are particularly powerful for building complex structures. nih.gov While specific mechanistic details and polymer characteristics for reactions initiated by this compound require consulting the primary literature, its identification with this advanced polymerization technique underscores its catalytic versatility. researchgate.net

Specialized Organic Transformations

Beyond the synthesis of complex heterocyclic scaffolds, this compound demonstrates utility in other specialized organic transformations. Its ability to act as a mild Lewis acid and facilitate redox processes makes it a versatile tool for the modern organic chemist. researchgate.netresearchgate.net The provided search results highlight its application in various catalytic cycles, often involving the activation of alkynes and subsequent nucleophilic attack. researchgate.netresearchgate.netorganic-chemistry.orglookchem.com While the current search does not provide a distinct set of "specialized organic transformations" beyond the heterocyclic syntheses mentioned above, the principles demonstrated in those reactions suggest a broader potential for this catalyst in areas such as C-H functionalization and the construction of other complex molecular frameworks.

Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids

A gold(III)-catalyzed strategy has been developed for the decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols, providing a direct route to 3-benzylindoles. acs.orgnih.gov This cascade reaction is notable for its efficiency and for using water as a solvent, with carbon dioxide and water as the only byproducts. nih.gov The process generally involves the gold-catalyzed activation of the benzylic alcohol to form a carbocation, which is then attacked by the indole-3-carboxylic acid, followed by decarboxylation to yield the C3-benzylated product.

In a study examining various catalysts for the reaction between N-methylindole-3-carboxylic acid and diphenylmethanol (B121723) in water at 120°C, a combination of a gold(III) salt and a water-soluble phosphine (B1218219) ligand, TPPMS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt), was found to be highly effective. acs.org However, when this compound was employed as the sole catalyst under similar conditions (1 mol% in toluene), it proved to be ineffective, resulting in no conversion to the desired product. acs.org This highlights the critical role of the ligand and solvent system in achieving catalytic activity for this specific transformation.

Table 1: Catalyst Screening for the Decarboxylative Benzylation of N-methylindole-3-carboxylic acid

| Catalyst | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|

| AuCl₃/TPPMS | H₂O | >99 | 91 |

| AuCl₄Na·2H₂O/TPPMS | H₂O | >99 | 93 |

| This compound | Toluene | 0 | 0 |

Data sourced from The Journal of Organic Chemistry. acs.org

Transannular Cycloaddition Reactions (e.g., [4+3] Cycloadditions)

Transannular cycloadditions are powerful reactions for rapidly constructing complex polycyclic systems from macrocyclic precursors. This compound has been identified as an effective catalyst for promoting transannular [4+3] cycloaddition reactions of macrocycles containing both a diene and an allene (B1206475) moiety. nih.gov

The proposed mechanism involves the initial activation of the allene by the gold(I) catalyst (believed to be formed in situ), generating a cationic intermediate. nih.gov This intermediate then undergoes a [4+3] cycloaddition to form a gold-associated carbenoid species. Subsequent 1,2-hydride or 1,2-alkyl shifts, followed by elimination of the gold catalyst, yield the final polycyclic products. nih.govbeilstein-journals.org

The use of this compound in dichloromethane, often with sodium bicarbonate, has been shown to successfully catalyze the conversion of 13-membered allene-dienes into bicyclo[8.4.0] and bicyclo[5.4.1] ring systems. The reaction outcomes can be influenced by the substitution pattern on the macrocyclic precursor. nih.gov

Table 2: this compound Catalyzed Transannular [4+3] Cycloadditions

| Macrocycle Precursor | Product(s) | Yield (%) |

|---|---|---|

| Macrocycle 15a | Cycloadduct 16 | 86 |

| Macrocycle 15b | Cycloadduct 19 | 21 |

| Cycloadduct 20 | 64 |

Data sourced from The Journal of Organic Chemistry. nih.gov

Atom Transfer Reactions and Intramolecular Rearrangements

The chemistry of this compound also involves intramolecular rearrangements and processes analogous to atom transfer. In the context of allene activation, the gold catalyst facilitates the formation of intermediates that can undergo rearrangements like 1,2-hydride or 1,2-alkyl shifts to yield different structural isomers. beilstein-journals.org For instance, the gold-catalyzed activation of certain allene-dienes can lead to either formal [4+3] or [4+2] cycloaddition products, with the outcome depending on whether a 1,2-hydride shift or a 1,2-alkyl migration occurs in the key carbenoid intermediate. nih.gov

Furthermore, the catalyst complex itself can undergo intramolecular rearrangement. Studies on the kinetics of the displacement of the pyridine-2-methanol ligand from Dichloro(pyridine-2-methanolato)gold(III) in acidic solution have shown a process that involves a pre-equilibrium protonation on the oxygen atom of the ligand. rsc.org This is followed by a rate-determining ring-opening step at the oxygen atom, which constitutes an intramolecular rearrangement of the complex before the ligand is fully displaced. rsc.org This ring-opening is a critical step, as the ligand is not displaced in the absence of a coordinating anion like chloride. rsc.org

Glycosylation Reactions with Propargyl Carbamate (B1207046) Donors

Gold catalysts are widely recognized for their ability to activate alkynes, a property that has been harnessed in modern glycosylation methods. One such method employs bench-stable glycosyl N-1,1-dimethylpropargyl carbamate donors. nih.govchemrxiv.org The reaction is typically catalyzed by a cationic gold(I) species, generated in situ from a gold(I) precatalyst and a silver salt, which activates the propargyl group of the donor, facilitating its departure and the subsequent formation of a glycosidic bond with an acceptor alcohol. nih.gov

In the development of this methodology, various gold catalysts were screened for their efficiency. While a bulky phosphite-ligated gold(I) chloride complex, [tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride, proved to be highly effective, this compound was found to be less so. chemrxiv.org When used in the reaction between a "disarmed" glucose donor and an acceptor, this compound provided the desired glycoside product, but in a significantly lower yield compared to the optimal catalyst under the same conditions. chemrxiv.org

Table 3: Catalyst Screening for the Glycosylation of a Disarmed Glucosyl Donor

| Catalyst | Yield (%) |

|---|---|

| [Tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride/AgOTf | 99 |

| (IPr)AuCl/AgOTf | 75 |

| This compound /AgOTf | 45 |

| Ph₃PAuNTf₂ | 52 |

Data sourced from ChemRxiv and PMC. nih.govchemrxiv.org

Computational and Theoretical Investigations of Dichloro 2 Pyridinecarboxylato Gold Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic structures of transition metal complexes. For systems involving heavy elements like gold, DFT calculations can provide reliable predictions of molecular geometries, bond lengths, and bond angles.

In studies of related gold(III) complexes, DFT calculations, often using functionals like B3LYP, have been employed to optimize molecular geometries. researchgate.netnih.gov For Dichloro(2-pyridinecarboxylato)gold, such calculations would likely predict a square planar geometry around the gold(III) center, which is characteristic of d8 metal ions. The 2-pyridinecarboxylato ligand would act as a bidentate N,O-chelating agent, with the nitrogen of the pyridine (B92270) ring and one oxygen of the carboxylate group coordinating to the gold atom. The remaining two coordination sites would be occupied by the chloro ligands.

Vibrational frequency calculations are typically performed following geometry optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. researchgate.net The calculated vibrational spectra can also be compared with experimental infrared (IR) and Raman data to validate the computational model.

The electronic structure of the complex, including the distribution of electron density and the nature of the metal-ligand bonds, can also be elucidated through DFT. These calculations provide a quantitative picture of the covalent and electrostatic interactions within the molecule.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations on Analogous Complexes

| Parameter | Predicted Value Range | Description |

| Au-N Bond Length | 2.0 - 2.1 Å | The distance between the gold center and the nitrogen atom of the pyridine ring. |

| Au-O Bond Length | 2.0 - 2.2 Å | The distance between the gold center and the coordinating oxygen atom of the carboxylate group. |

| Au-Cl Bond Length | 2.2 - 2.4 Å | The distance between the gold center and the chlorine atoms. |

| N-Au-O Bite Angle | 80° - 90° | The angle formed by the nitrogen, gold, and oxygen atoms of the chelating ligand. |

| Cl-Au-Cl Angle | 170° - 180° | The angle between the two chlorine ligands, indicating a trans arrangement in a square planar geometry. |

Note: The values in this table are predictive and based on typical bond lengths and angles found in similar gold(III) complexes characterized by DFT and X-ray crystallography. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comunesp.br The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. youtube.com

For this compound, the HOMO is expected to be localized primarily on the p-orbitals of the chloro ligands and the 2-pyridinecarboxylato ligand, with some contribution from the d-orbitals of the gold atom. The LUMO, on the other hand, is likely to be centered on the gold(III) ion, with significant contributions from the antibonding orbitals of the metal-ligand bonds.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, making it more reactive. In the context of catalysis, the FMOs can help predict how the complex will interact with substrates. For example, the LUMO's electrophilic character will determine its interaction with nucleophilic substrates. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Model Gold(III) Complex

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Note: These values are illustrative and based on general knowledge of similar gold(III) complexes. Specific values for this compound would need to be calculated.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgfaccts.de It provides a localized picture of the electron density in terms of Lewis-like structures, with orbitals representing core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the donor-acceptor interactions between the filled orbitals of the ligands (the electron donors) and the empty orbitals of the gold(III) center (the electron acceptor). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. materialsciencejournal.org

A significant E(2) value for the interaction between a ligand's lone pair orbital and an antibonding orbital of a metal-ligand bond indicates a strong charge transfer and a high degree of covalency in the bond. aimspress.com NBO analysis can also provide natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. aimspress.comresearchgate.net

Table 3: Illustrative NBO Analysis Results for Donor-Acceptor Interactions in a Model Gold(III) Complex

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ(Au-Cl) | 15.2 | Ligand-to-Metal Charge Transfer |

| LP (O) | σ(Au-Cl) | 12.8 | Ligand-to-Metal Charge Transfer |

| LP (Cl) | σ*(Au-N) | 8.5 | Ligand-to-Metal Charge Transfer |

Note: LP denotes a lone pair orbital, and σ denotes an antibonding orbital. The values are representative and highlight the types of interactions that would be characterized.*

Molecular Electrostatic Potential Surfaces (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de It is generated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.deresearchgate.net The MEPS provides a color-coded map where different colors represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (shown in red or yellow) are associated with a high electron density and are susceptible to electrophilic attack. researchgate.net These areas correspond to lone pairs on electronegative atoms like oxygen and chlorine. Conversely, regions of positive electrostatic potential (shown in blue) indicate a low electron density and are prone to nucleophilic attack. researchgate.net In this compound, the gold(III) center and the hydrogen atoms of the pyridine ring would likely be regions of positive potential.

MEPS mapping is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for identifying the most probable sites for initial interaction with substrates in a catalytic reaction.

Theoretical Examination of Electronic Parameters (e.g., Dipole Moment)

For this compound, the dipole moment would be influenced by the polar Au-Cl, Au-N, and Au-O bonds, as well as the geometry of the complex. A non-zero dipole moment would indicate that the molecule is polar, which has implications for its solubility in different solvents and its ability to participate in dipole-dipole interactions.

Other calculated electronic parameters can include polarizability, which describes how easily the electron cloud can be distorted by an external electric field, and hyperpolarizability, which is relevant for nonlinear optical (NLO) properties.

Table 4: Calculated Electronic Properties for a Generic Gold(III) Complex

| Property | Calculated Value | Significance |

| Dipole Moment (μ) | 5.8 D | Indicates a significant molecular polarity. |

| Mean Polarizability (α) | 250 a.u. | Reflects the deformability of the electron cloud. |

| First Hyperpolarizability (β) | 1200 a.u. | Suggests potential for nonlinear optical applications. |

Note: These values are for illustrative purposes and would require specific calculations for this compound.

Computational Modeling of Catalytic Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is in the elucidation of reaction mechanisms. chemrxiv.orgsciforum.net For gold-catalyzed reactions, DFT calculations can be used to map out the entire energy profile of a catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products.

In the context of this compound as a potential catalyst, computational modeling could be used to investigate its activity in various organic transformations. This would involve identifying the rate-determining step of the reaction by locating the transition state with the highest energy barrier. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes that occur during the reaction.

Recent advancements have focused on developing automated methods for reaction modeling, which can explore a wide range of possible reaction pathways without human bias. chemrxiv.org Such approaches could be applied to predict the catalytic potential of this compound for various transformations.

Relativistic Effects in Gold Catalysis

For heavy elements like gold, relativistic effects are not negligible and must be taken into account in theoretical calculations to obtain accurate results. nih.govsmith.eduresearchgate.net The high velocity of the inner-shell electrons in gold leads to a relativistic contraction of the s and p orbitals and an expansion of the d and f orbitals. smith.edu

These relativistic effects have profound consequences for the chemical properties of gold. smith.eduresearchgate.net The contraction of the 6s orbital, for example, is responsible for the high electronegativity of gold and the stability of the Au- ion. The expansion of the 5d orbitals makes them more available for bonding and catalysis.

A well-known consequence of relativistic effects in gold chemistry is the phenomenon of "aurophilicity," which is a weak, attractive interaction between gold(I) centers. While this compound is a gold(III) complex, relativistic effects are still crucial for accurately describing its electronic structure, bond energies, and reactivity. researchgate.net Computational studies on gold complexes, therefore, typically employ methods that incorporate relativistic effects, either through relativistic effective core potentials or through more sophisticated four-component relativistic Hamiltonians.

Advanced Analytical and Spectroscopic Characterization Techniques

Molecular Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic gold(III) complexes like Dichloro(2-pyridinecarboxylato)gold. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the coordination of the 2-pyridinecarboxylato ligand to the gold center can be confirmed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a gold(III) complex with a pyridine-based ligand, the proton signals of the ligand are typically shifted downfield upon coordination to the metal center. researchgate.net While specific ¹H NMR data for this compound is not readily available in the reviewed literature, data for the free ligand, 2-pyridinecarboxylic acid (picolinic acid), provides a reference for comparison. chemicalbook.com The expected shifts in the complex would reflect the change in the electronic environment of the pyridine (B92270) ring and the carboxylate group upon chelation to the gold(III) ion.

¹³C NMR Spectroscopy: Similarly, ¹³C NMR spectroscopy is invaluable for confirming the structure of the complex. The carbon signals of the 2-pyridinecarboxylato ligand are expected to shift upon coordination. The carboxyl carbon, in particular, would show a significant change in its chemical shift. pressbooks.pub The ¹³C NMR data for free 2-pyridinecarboxylic acid is well-documented and serves as a crucial baseline. chemicalbook.com The coordination of the carboxylate oxygen and the pyridine nitrogen to the gold center would influence the electron density across the entire ligand, resulting in observable shifts for all carbon atoms.

Interactive Data Table: NMR Data for 2-Pyridinecarboxylic Acid (Picolinic Acid)

| Nucleus | Chemical Shift (ppm) in CDCl₃ |

| ¹³C | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 chemicalbook.com |

| ¹H | 8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76 (m, 1H), 7.31 (s, 1H) chemicalbook.com |

Note: This data is for the free ligand, 2-pyridinecarboxylic acid, and not the this compound complex. Specific spectral data for the complex is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is a powerful tool for determining the exact mass and elemental composition of gold complexes. nih.govuvic.ca This technique is crucial for confirming the molecular formula of this compound.

In ESI-MS analysis of gold(III) complexes, the ionization process is typically soft, allowing for the detection of the intact molecular ion or key fragments. nih.gov For this compound, one would expect to observe peaks corresponding to the molecular ion or fragments resulting from the loss of chloride ligands or the picolinate (B1231196) ligand. The high mass accuracy of TOF analyzers allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio. xmu.edu.cn While specific HRMS data for this compound is not detailed in the available literature, the technique is routinely applied to characterize similar gold(III) complexes, confirming their composition and stability in solution. nih.govnih.gov

UV-Vis spectroscopy is a versatile technique used to study the electronic properties of gold(III) complexes and to monitor their reactions in solution, including photoreduction processes. nih.govresearchgate.netmdpi.com Gold(III) complexes with pyridine-based ligands typically exhibit characteristic absorption bands in the UV-Vis region arising from ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions. nih.govnih.gov

The photoreduction of gold(III) to gold(I) or gold(0) nanoparticles can be readily monitored by observing changes in the UV-Vis spectrum over time upon irradiation. researchgate.netnih.gov For instance, the disappearance of the characteristic Au(III) absorption bands and the appearance of a new surface plasmon resonance (SPR) band in the visible region would indicate the formation of gold nanoparticles. researchgate.net This technique is essential for studying the stability of this compound under photochemical conditions and for monitoring the progress of any light-induced reactions. The stability of related gold(III) complexes in various media has been successfully monitored using UV-Vis spectroscopy. frontiersin.org

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a highly efficient technique for the separation, quantification, and purity assessment of gold complexes. nih.gov Reversed-phase HPLC, often coupled with a mass spectrometer (HPLC-MS), is particularly useful for analyzing gold(III) coordination compounds. researchgate.netnih.gov For this compound, an appropriate reversed-phase column with a suitable mobile phase, likely a mixture of an organic solvent like acetonitrile (B52724) and water with a modifying agent, would be used for separation. The purity of synthesized batches of similar chiral Au(III) complexes has been ascertained by HPLC/ESI-MS. nih.gov The development of HPLC-ICP-MS methods has also enabled the speciation analysis of gold complexes in various matrices. researchgate.netnih.gov

Interactive Data Table: General HPLC Parameters for Gold(III) Complex Analysis

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase (e.g., C18) | researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | researchgate.net |

| Detector | UV-Vis, ESI-MS, ICP-MS | nih.govresearchgate.netnih.gov |

Note: This table provides general conditions and not specific parameters for this compound, as this data is not available in the reviewed literature.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, including the synthesis of gold complexes. youtube.comchemscene.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized. youtube.com The use of a UV lamp can help in visualizing the spots if the compounds are UV-active. For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to get a preliminary indication of the purity of the crude product. The progress of reactions to form related gold(III) complexes is often monitored by TLC. nih.gov

Surface Characterization of Supported Catalysts

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. bris.ac.uk For a supported catalyst derived from this compound, XPS provides invaluable information regarding the oxidation states of gold and the presence of other key elements from the precursor.

Upon analysis of a freshly prepared catalyst, the XPS survey scan would confirm the presence of gold (Au), chlorine (Cl), nitrogen (N), carbon (C), and oxygen (O), along with elements from the support material (e.g., Si, Al, O for a silica-alumina support). High-resolution spectra of the individual elements would offer a more detailed picture. For instance, the Au 4f spectrum can distinguish between metallic gold (Au(0)) and ionic gold species (e.g., Au(I), Au(III)). The binding energy of the Au 4f7/2 peak for metallic gold is typically observed around 84.0 eV, while higher binding energies are indicative of oxidized gold species. nih.gov The Cl 2p spectrum would help in ascertaining the presence of residual chlorides on the catalyst surface. The N 1s spectrum would correspond to the pyridine ring, and its binding energy could indicate its coordination environment.

Table 1: Hypothetical XPS Data for a Supported this compound Catalyst

| Element | Orbital | Binding Energy (eV) | Assignment |

| Au | 4f7/2 | 84.5 | Au(I) species on the support |

| Au | 4f5/2 | 88.2 | Au(I) species on the support |

| Cl | 2p3/2 | 198.9 | Coordinated chloride |

| N | 1s | 400.1 | Pyridinic nitrogen |

| C | 1s | 284.8 | Adventitious carbon, Pyridine ring |

| O | 1s | 532.5 | Support (e.g., SiO2), Carboxylate |

This data is hypothetical and serves as an illustrative example.

Auger Electron Spectroscopy (AES) and Depth Profiling

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that analyzes the elemental composition of a sample's surface. eag.com It utilizes a focused electron beam to excite atoms, which then emit characteristic Auger electrons. slideshare.net AES is particularly useful for its high spatial resolution, allowing for elemental mapping of the surface. rockymountainlabs.com

When combined with ion sputtering to etch away the surface layers, AES can perform depth profiling, providing information on the elemental distribution as a function of depth into the material. lpdlabservices.co.ukresearchgate.net For a catalyst prepared from this compound, AES depth profiling could reveal the distribution of gold and chlorine within the porous structure of the support material. This is critical for understanding the impregnation process and the accessibility of the active sites. A typical analysis might show a higher concentration of gold and chlorine near the surface of the support particles, with the concentration decreasing towards the core.

Table 2: Hypothetical AES Depth Profile Data for a Supported Gold Catalyst

| Sputter Time (min) | Depth (nm) (approx.) | Au Atomic Conc. (%) | Cl Atomic Conc. (%) |

| 0 | 0 | 5.2 | 2.1 |

| 2 | 5 | 4.8 | 1.5 |

| 5 | 12 | 3.5 | 0.8 |

| 10 | 25 | 2.1 | <0.1 |

| 20 | 50 | 1.0 | <0.1 |

This data is hypothetical and represents an idealized depth profile.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Dispersion

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to obtain high-resolution images of materials at the nanoscale. azonano.com For supported catalysts, TEM is indispensable for visualizing the size, shape, and dispersion of the active metal nanoparticles on the support. researchgate.netresearchgate.net After a reduction treatment to convert the this compound precursor into metallic gold nanoparticles, TEM analysis would be performed.

The resulting images would show the gold nanoparticles as dark spots against the lighter background of the support material. By analyzing a large number of these nanoparticles, a statistically relevant size distribution can be determined. Good dispersion, characterized by small, well-separated nanoparticles, is generally desirable for high catalytic activity as it maximizes the available surface area of the active metal. d-nb.info

Table 3: Hypothetical TEM Nanoparticle Size Distribution Data

| Size Range (nm) | Number of Particles | Percentage (%) |

| 1-2 | 50 | 12.5 |

| 2-3 | 150 | 37.5 |

| 3-4 | 120 | 30.0 |

| 4-5 | 60 | 15.0 |

| >5 | 20 | 5.0 |

| Total | 400 | 100.0 |

This data is hypothetical and illustrates a typical size distribution for a well-prepared catalyst.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Gold Loading

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for the determination of the elemental composition of a sample. wikipedia.orgitlinc.com Unlike the surface-sensitive techniques discussed above, ICP-AES provides a bulk analysis. In the context of supported catalysts, it is the standard method for accurately determining the total amount of metal loaded onto the support. shimadzu.comtaylorandfrancis.comwhitman.edu

To perform this analysis, a known mass of the catalyst is digested in a strong acid mixture to completely dissolve the gold. The resulting solution is then introduced into the plasma of the ICP-AES instrument. The intense heat of the plasma excites the gold atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of gold in the sample, allowing for precise quantification of the gold loading.

Table 4: Hypothetical ICP-AES Results for Gold Loading on Different Catalyst Batches

| Catalyst Batch | Sample Mass (mg) | Measured Au Conc. (mg/L) | Gold Loading (wt. %) |

| Batch A-1 | 100.5 | 5.02 | 0.50 |

| Batch A-2 | 99.8 | 4.98 | 0.50 |

| Batch B-1 | 101.2 | 10.15 | 1.00 |

| Batch B-2 | 100.1 | 10.03 | 1.00 |

This data is hypothetical and demonstrates the precision of ICP-AES in determining bulk metal content.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloro(2-pyridinecarboxylato)gold, and how can purity be ensured?

- Methodological Answer : The synthesis of gold(I/III) complexes often involves ligand substitution reactions or redox processes. For this compound, a common approach is reacting gold chloride precursors (e.g., AuCl₃) with 2-pyridinecarboxylic acid under controlled pH and temperature. Evidence from analogous gold complexes (e.g., trichlorido(4-methylpiperidine)gold(III)) highlights the importance of inert atmospheres (e.g., N₂/Ar) to prevent oxidation or ligand decomposition . Purity verification requires techniques like elemental analysis, NMR spectroscopy (to confirm ligand coordination), and X-ray crystallography for structural validation. Impurities often arise from incomplete ligand substitution or side reactions with solvents (e.g., DMSO); column chromatography or recrystallization in aprotic solvents can mitigate these .

Q. How does the stability of this compound vary under different experimental conditions (e.g., light, humidity)?

- Methodological Answer : Gold complexes with nitrogen-donor ligands are typically sensitive to light and moisture. Accelerated stability studies under UV light and varying humidity levels (e.g., 40–80% RH) are recommended. For instance, analogous gold(I) chloride complexes decompose via ligand dissociation or redox reactions, detectable via UV-vis spectroscopy or TGA (thermogravimetric analysis). Storage in amber vials under desiccated conditions (e.g., silica gel) is advised. Kinetic stability can be assessed using time-resolved FTIR to monitor ligand exchange rates .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?